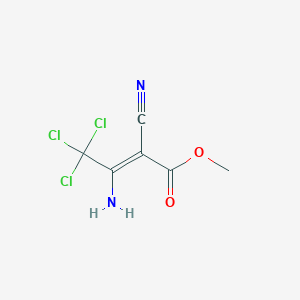

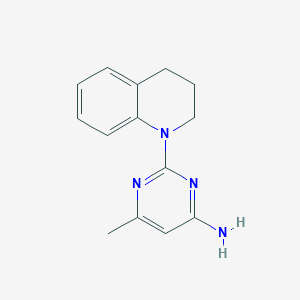

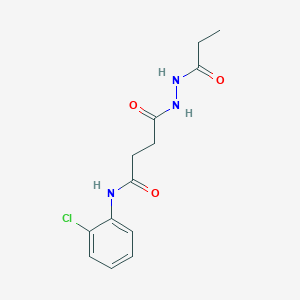

![molecular formula C16H20N2O2 B14802578 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)

3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ladostigil is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It was developed from structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule . Ladostigil acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . Additionally, it enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .

准备方法

Ladostigil can be synthesized through various methods. One method involves the preparation of ladostigil tartrate, which includes the formation of crystalline ladostigil tartrate of a specified density . The process involves the reaction of the starting material with appropriate reagents under controlled conditions to yield the desired crystalline form . Another method involves the preparation of ladostigil tartrate crystalline form A1, which includes specific reaction conditions and purification steps to obtain the final product .

化学反应分析

Ladostigil undergoes several types of chemical reactions, including oxidation and reduction reactions. It has been shown to attenuate oxidative and endoplasmic reticulum stress in human neuroblast-like SH-SY5Y cells . Common reagents used in these reactions include hydrogen peroxide and 3-morpholinosydnonimine, which induce oxidative stress . The major products formed from these reactions include various metabolites that contribute to its neuroprotective effects .

科学研究应用

Ladostigil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It has been shown to prevent memory decline and reduce the secretion of pro-inflammatory cytokines in aging rats . In biology, ladostigil has been studied for its effects on microglial activation and neuroinflammation . It has also been shown to enhance learning and memory in elderly rats . In chemistry, ladostigil’s unique combination of cholinesterase and monoamine oxidase inhibitory activities makes it a valuable compound for studying enzyme inhibition and neuroprotection .

作用机制

Ladostigil exerts its effects through multiple mechanisms of action. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . This combination of activities enhances cholinergic transmission and prevents the formation of reactive oxygen species, thereby providing neuroprotection . Ladostigil also enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which promote neurogenesis and potentially reverse damage seen in neurodegenerative diseases . Additionally, it has antidepressant-like effects and may be useful for treating comorbid depression and anxiety often seen in neurodegenerative diseases .

相似化合物的比较

Ladostigil is unique in its combination of cholinesterase and monoamine oxidase inhibitory activities. Similar compounds include rasagiline and rivastigmine, which individually inhibit monoamine oxidase B and acetylcholinesterase, respectively . ladostigil combines these activities into a single molecule, providing a multifunctional approach to neuroprotection . Other similar compounds include selegiline and mofegiline, which also inhibit monoamine oxidase B but do not have the additional cholinesterase inhibitory activity . This unique combination of activities makes ladostigil a potentially valuable drug for the treatment of neurodegenerative diseases .

属性

IUPAC Name |

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870228 |

Source

|

| Record name | 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

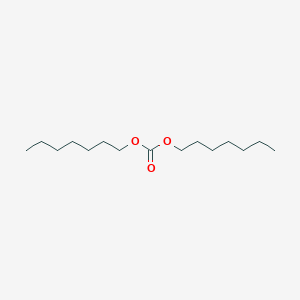

![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)

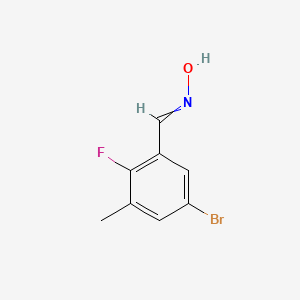

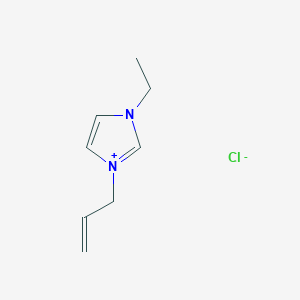

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)

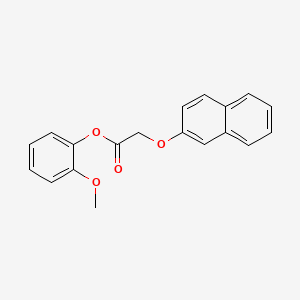

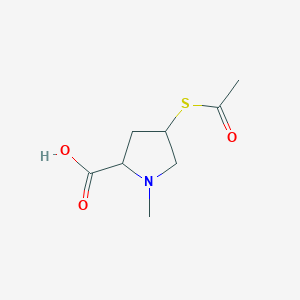

![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

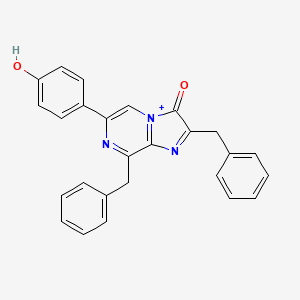

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)

![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)